molecular formula C13H9BrN2O3 B11694829 n-(4-Bromophenyl)-3-nitrobenzamide CAS No. 99514-88-2

n-(4-Bromophenyl)-3-nitrobenzamide

Cat. No.: B11694829
CAS No.: 99514-88-2
M. Wt: 321.13 g/mol
InChI Key: BCNOELQOESJJCH-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the meta-position of the benzoyl ring and a 4-bromophenyl substituent on the amide nitrogen. Its molecular formula is C₁₃H₉BrN₂O₃, with a molecular weight of 321.12 g/mol. The compound is synthesized via coupling 4-bromoaniline with 3-nitrobenzoic acid derivatives, achieving a 56% yield under optimized conditions. Key spectral data include a distinctive singlet at δ 10.68 ppm (NH) in ¹H NMR and an ESI-MS [M−H]⁻ peak at m/z 319.4/321.4, reflecting bromine’s isotopic pattern .

Properties

CAS No.

99514-88-2

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

N-(4-bromophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H9BrN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17)

InChI Key

BCNOELQOESJJCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced into the phenyl ring through bromination. This can be achieved by treating the compound with bromine in the presence of a catalyst such as iron or aluminum bromide.

    Amidation: The final step involves the formation of the amide bond. This is typically done by reacting the brominated nitrobenzene with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of N-(4-Bromophenyl)-3-nitrobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits distinct reactivity due to its functional groups:

Nucleophilic Substitution (Bromine)

The bromine atom in the 4-bromophenyl group is electrophilic, making it susceptible to nucleophilic displacement. Potential reactions include:

  • SNAr (Nucleophilic Aromatic Substitution) : Requires activation of the aromatic ring via electron-withdrawing groups (e.g., nitro), enabling substitution of Br⁻ with nucleophiles like amines or hydroxide ions.

  • Metal-Mediated Coupling : Possible participation in cross-coupling reactions (e.g., Suzuki, Ullmann) under palladium or copper catalysis.

Nitro Group Reactivity

The nitro group on the benzamide ring undergoes classic nitro group transformations:

  • Reduction : Conversion to amine via catalytic hydrogenation or chemical reductants (e.g., Fe/HCl).

  • Alkylation/Alkylation : Potential for nucleophilic attack on the nitro group, though steric hindrance may limit reactivity.

Structural Stability

A stability study involving exposure to glutathione (GSH) revealed minimal degradation over 72 hours, indicating robust resistance to physiological nucleophiles. This stability is critical for applications in drug discovery .

Structural Insights from Crystallography

Bond distances and angles from crystallographic analysis highlight:

Bond Length (Å) Angle
Br–C41.9002(17)C3–C4–C5–C6
O1–C71.223(2)O3–N2–C11–C10
N1–C71.357(2)O2–N2–C11–C12

These data suggest a planar arrangement of the amide group and electron-withdrawing effects from the nitro group .

Stability Study

Condition Result
200-fold excess GSHMinimal degradation over 72 hours
Physiological pHStable under physiological conditions

This stability is attributed to the compound’s electron-deficient aromatic system .

Biological Activity

Compound IC₅₀ (nM) Assay
1 (Lead compound)6Radiometric kinase
8 (Amide inverse)~12NanoBRET™ intracellular
13 (N-methyl)~33NanoBRET™ intracellular

These values underscore the compound’s potential as a JNK3 inhibitor scaffold .

Scientific Research Applications

Chemical Properties and Structure

N-(4-Bromophenyl)-3-nitrobenzamide is characterized by its unique molecular structure, which includes a bromine atom and a nitro group attached to a benzamide framework. Its molecular formula is C13H10BrN2O3\text{C}_{13}\text{H}_{10}\text{Br}\text{N}_{2}\text{O}_{3} with a molecular weight of approximately 321.13 g/mol. The presence of the nitro group allows for biological activity through reduction reactions, leading to reactive intermediates that can interact with cellular components.

Anticancer Activity

Research indicates that N-(4-Bromophenyl)-3-nitrobenzamide exhibits significant antiproliferative activity against various cancer cell lines. The compound's structure enables it to modulate biological pathways, potentially leading to therapeutic effects in cancer treatment.

Antiviral Properties

In studies involving similar compounds, derivatives of N-(4-Bromophenyl)-3-nitrobenzamide have shown promising antiviral activities, particularly against the H5N1 avian influenza virus. The mechanism involves determining effective concentrations (EC50) and lethal doses (LD50) through plaque reduction assays on cell lines such as Madin-Darby canine kidney cells .

Synthesis and Derivatives

N-(4-Bromophenyl)-3-nitrobenzamide serves as an intermediate in the synthesis of various organic compounds. Its derivatives have been synthesized for enhanced biological activity, including modifications that alter the positioning of the nitro group or replace bromine with other halogens. For example, N-(4-Bromophenyl)-4-nitrobenzamide and N-(4-Chlorophenyl)-3-nitrobenzamide have been studied for their differing reactivities and biological activities.

Material Science Applications

The compound's structural features allow it to be utilized in supramolecular chemistry, particularly in developing chemical sensors for anions. The amide group plays a pivotal role in molecular recognition processes, making it valuable in sensor technology .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-Bromophenyl)-3-nitrobenzamideNitro group at position 3Significant antiproliferative activity
N-(4-Bromophenyl)-4-nitrobenzamideNitro group at position 4Variation in biological activity
N-(4-Chlorophenyl)-3-nitrobenzamideChlorine instead of bromine at position 4Different halogen influences interactions

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that N-(4-Bromophenyl)-3-nitrobenzamide significantly inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.
  • Antiviral Activity : In vitro testing revealed that derivatives of N-(4-Bromophenyl)-3-nitrobenzamide exhibited effective antiviral properties against H5N1, highlighting its importance in developing antiviral agents .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding interactions with biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution significantly influences biological activity. For example, in a series of N-(4-halophenyl)maleimides, the bromo-substituted analog (IC₅₀ = 4.37 µM) exhibited comparable inhibitory potency against monoacylglycerol lipase (MGL) to the iodo derivative (IC₅₀ = 4.34 µM), suggesting bromine’s efficacy in enhancing target binding without steric hindrance .

Compound Substituent (X) IC₅₀ (µM)
N-(4-Fluorophenyl) F 5.18
N-(4-Chlorophenyl) Cl 7.24
N-(4-Bromophenyl) Br 4.37
N-(4-Iodophenyl) I 4.34

Positional Isomers

  • N-(3-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS: 346723-27-1): Additional chloro substitution at the benzamide’s para-position increases molecular weight (355.57 g/mol) and lipophilicity, which may enhance membrane permeability .

Functional Group Variations

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Trimethoxy groups increase electron density, improving solubility in polar solvents. Crystal packing via N–H···O hydrogen bonds (Table 1, ) suggests higher thermal stability than the nitro-substituted analog.

Antimicrobial Efficacy

Electron-withdrawing groups (–NO₂, –Br) synergistically enhance antimicrobial activity. For instance, thiazol-2-yl acetamides with 4-bromo and nitro substituents exhibit MICs as low as 13–27 µM against S. aureus and E. coli . The target compound’s dual electron-withdrawing groups likely contribute to similar potency, though specific MIC data are unavailable in the provided evidence.

Enzyme Inhibition

In JNK3 inhibitor studies, pyridinylimidazole derivatives incorporating N-(4-bromophenyl)-3-nitrobenzamide as a side chain demonstrated enhanced kinase selectivity due to the nitro group’s role in covalent binding .

Physicochemical Properties

  • Solubility: Nitro groups reduce aqueous solubility, whereas methoxy analogs (e.g., trimethoxybenzamide) exhibit improved solubility in DMF and ethanol .
  • Thermal Stability : Hydrogen-bonding networks in crystal structures (e.g., N–H···O in trimethoxybenzamide) correlate with higher melting points .

Biological Activity

N-(4-Bromophenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound N-(4-Bromophenyl)-3-nitrobenzamide features a bromophenyl group and a nitro group attached to a benzamide structure. The presence of the nitro group is crucial as it enhances the biological activity of the molecule through various mechanisms.

Biological Activities

  • Antitumor Activity
    • N-(4-Bromophenyl)-3-nitrobenzamide exhibits promising antitumor properties. Research indicates that nitroaromatic compounds can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low-oxygen environments. The nitro group is believed to be reduced in hypoxic conditions, leading to the release of cytotoxic species that induce apoptosis in tumor cells .
    • A study showed that derivatives similar to N-(4-Bromophenyl)-3-nitrobenzamide displayed significant inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanism of Action
    • The mechanism behind the antitumor activity is primarily attributed to the generation of reactive intermediates upon reduction of the nitro group. These intermediates can bind to cellular macromolecules like DNA, leading to cellular damage and death .
    • Additionally, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as poly-ADP-ribose polymerase (PARP), which plays a role in DNA repair mechanisms .
  • Antimicrobial Activity
    • Nitro compounds are well-known for their antimicrobial properties. They can undergo reduction within microbial cells, producing toxic metabolites that disrupt cellular functions. This mechanism has been extensively studied for other nitro derivatives, indicating that N-(4-Bromophenyl)-3-nitrobenzamide may also possess similar antimicrobial effects .

Table 1: Biological Activities of N-(4-Bromophenyl)-3-nitrobenzamide

Activity TypeMechanism of ActionReference
AntitumorHypoxia-activated prodrug; DNA damage
AntimicrobialReduction to toxic intermediates
Enzyme InhibitionInhibition of PARP and other cancer-related enzymes

Case Studies

  • Anticancer Efficacy
    • A study involving various nitrobenzamide derivatives demonstrated that structural modifications significantly influenced their cytotoxicity against breast cancer cell lines. N-(4-Bromophenyl)-3-nitrobenzamide was among the compounds tested, showing notable activity with IC50 values in the micromolar range .
  • Pharmacokinetics
    • Research on the pharmacokinetic profiles of similar compounds indicated favorable absorption and distribution characteristics, enhancing their potential therapeutic applications. The stability of these compounds under physiological conditions was also assessed, showing promising results for clinical development .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for N-(4-Bromophenyl)-3-nitrobenzamide, and how is its purity confirmed?

  • Methodological Answer : The compound is synthesized via coupling of 4-bromoaniline with 3-nitrobenzoic acid under standard amide-forming conditions (e.g., using carbodiimide coupling agents). Post-reaction, volatiles are removed under reduced pressure to yield an off-white solid (56% yield). Purity is confirmed via 1^1H NMR (e.g., aromatic protons at δ 8.78, 8.51–8.33 ppm) and high-resolution mass spectrometry (HRMS; exact mass: 320.0, isotopic pattern at m/z 319.4/321.4 due to bromine) .

Q. Which spectroscopic techniques are critical for characterizing N-(4-Bromophenyl)-3-nitrobenzamide, and what key spectral features validate its structure?

  • Methodological Answer :

  • 1^1H NMR : Aromatic protons (e.g., singlet at δ 10.68 ppm for the amide NH) and substituent-specific shifts (e.g., nitro group deshielding effects) confirm regiochemistry .
  • ESI-MS : The [M–H]^- peaks at m/z 319.4 and 321.4 (1:1 ratio) validate the molecular formula (C13_{13}H9_9BrN2_2O3_3) and bromine isotopic signature .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Storage at –20°C under inert atmosphere is recommended to prevent degradation. Pre-saturation of solvents with nitrogen minimizes oxidative side reactions .

Advanced Research Questions

Q. What computational tools are recommended for analyzing the crystal structure of N-(4-Bromophenyl)-3-nitrobenzamide, and how can packing patterns be compared?

  • Methodological Answer : The Mercury CSD software enables visualization of crystal packing and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···O contacts). For comparative studies, packing similarity calculations using the Materials Module can identify isostructural analogs . Hirshfeld surface analysis (e.g., dnorm_{\text{norm}} plots) highlights dominant interactions like C–H···O and π-stacking .

Q. How does N-(4-Bromophenyl)-3-nitrobenzamide inhibit polyglutamine (polyQ) aggregation, and what in vitro assays validate this activity?

  • Methodological Answer : The compound acts as a cell-permeable inhibitor of polyQ aggregation by disrupting β-sheet formation. Validation assays include:

  • Thioflavin T (ThT) fluorescence to monitor fibril formation.
  • Filter-trap assays using SDS-insoluble aggregates probed with anti-huntingtin antibodies.
  • Cell viability assays (e.g., MTT) in Huntington’s disease models to confirm reduced toxicity .

Q. What kinetic insights are derived from its role as a thermal initiator in polymerization studies?

  • Methodological Answer : In methyl methacrylate (MMA) polymerization, the compound exhibits first-order dependence on monomer concentration (rate ∝ [MMA]1.8^{1.8}) and half-order dependence on initiator concentration (rate ∝ [Initiator]0.5^{0.5}). Kinetic studies at 80°C confirm no inhibition/retardation, suggesting a radical-based initiation mechanism .

Q. How can researchers design derivatives to enhance bioactivity or study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., –CF3_3) at the nitrobenzamide moiety to enhance binding affinity.
  • Isosteric replacements : Replace bromine with chlorine or iodine to study halogen bonding effects.
  • In vitro screening : Use fluorescence polarization assays to compare aggregation inhibition efficacy of derivatives (e.g., 28a–28h analogs) .

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